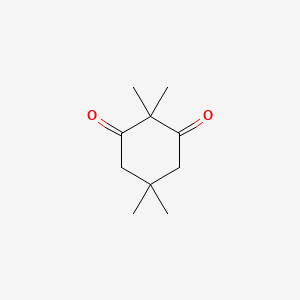

1,3-Cyclohexanedione, 2,2,5,5-tétraméthyl-

Vue d'ensemble

Description

1,3-Cyclohexanedione, 2,2,5,5-tetramethyl-: is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 g/mol . It is also known by other names such as Methone, dimethyl-; 2,2-Dimethyldimedone; and 2,2,5,5-Tetramethyl-1,3-cyclohexanedione . This compound is a derivative of 1,3-cyclohexanedione and is characterized by the presence of four methyl groups at the 2 and 5 positions of the cyclohexane ring.

Applications De Recherche Scientifique

1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

The primary target of 1,3-Cyclohexanedione, 2,2,5,5-Tetramethyl- is p-hydroxyphenylpyruvatedioxygenase (HPPD) . HPPD is a key enzyme present in plants that breaks down the amino acid tyrosine into its components .

Mode of Action

The compound inhibits the action of HPPD . This inhibition disrupts the normal breakdown of tyrosine, leading to changes in the plant’s biochemical processes .

Biochemical Pathways

The inhibition of HPPD affects the tyrosine breakdown pathway . This disruption can lead to a variety of downstream effects, including the disruption of other biochemical pathways dependent on the products of tyrosine breakdown .

Pharmacokinetics

Like other similar compounds, it is likely to be absorbed and distributed throughout the plant, metabolized to various extents, and eventually excreted .

Result of Action

The inhibition of HPPD by 1,3-Cyclohexanedione, 2,2,5,5-Tetramethyl- leads to a rapid bleaching and quick elimination of the weeds when these herbicides are applied on the fields .

Action Environment

The action, efficacy, and stability of 1,3-Cyclohexanedione, 2,2,5,5-Tetramethyl- can be influenced by various environmental factors. These may include temperature, light conditions, and the presence of other chemicals in the environment .

Analyse Biochimique

Biochemical Properties

1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the key enzymes it interacts with is p-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the catabolism of the amino acid tyrosine. By inhibiting HPPD, 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- disrupts the production of essential molecules derived from tyrosine, leading to various biochemical effects . Additionally, this compound can interact with other biomolecules, such as proteins and cofactors, altering their activity and function.

Cellular Effects

The effects of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- on cellular processes are diverse and depend on the type of cells involved. In plant cells, for instance, the inhibition of p-hydroxyphenylpyruvate dioxygenase by this compound leads to a reduction in the synthesis of plastoquinone and tocopherols, which are crucial for photosynthesis and protection against oxidative stress . In animal cells, 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of various enzymes and proteins.

Molecular Mechanism

At the molecular level, 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- exerts its effects primarily through enzyme inhibition. The compound binds to the active site of p-hydroxyphenylpyruvate dioxygenase, preventing the enzyme from catalyzing the conversion of p-hydroxyphenylpyruvate to homogentisate . This binding interaction is facilitated by the structural similarity of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- to the enzyme’s natural substrate. Additionally, this compound may affect other enzymes and proteins through similar binding interactions, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- can vary over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- can lead to persistent changes in cellular function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- in animal models are dose-dependent. At low doses, the compound may exert minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . In some cases, high doses of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- have been associated with toxic or adverse effects, such as oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- is involved in several metabolic pathways, primarily through its interaction with enzymes like p-hydroxyphenylpyruvate dioxygenase . By inhibiting this enzyme, the compound affects the catabolism of tyrosine and the production of downstream metabolites. Additionally, 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- may influence other metabolic pathways by modulating the activity of various enzymes and cofactors.

Transport and Distribution

Within cells and tissues, 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, where it can exert its biochemical effects. The transport and distribution of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- are crucial for its activity and function in various biological systems.

Subcellular Localization

The subcellular localization of 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . For example, in plant cells, the compound may localize to chloroplasts, where it inhibits p-hydroxyphenylpyruvate dioxygenase and affects photosynthesis. In animal cells, 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- may localize to mitochondria or other organelles, where it can modulate enzyme activity and cellular metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- can be synthesized through various methods. One common approach involves the alkylation of 1,3-cyclohexanedione with methyl iodide in the presence of a base such as sodium hydride . The reaction typically proceeds under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods: Industrial production of 1,3-cyclohexanedione, 2,2,5,5-tetramethyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, resulting in the formation of diols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of diols.

Substitution: Formation of substituted cyclohexanedione derivatives.

Comparaison Avec Des Composés Similaires

1,3-Cyclohexanedione: A parent compound with similar structural features but lacking the additional methyl groups.

2-Methyl-1,3-cyclohexanedione: A derivative with a single methyl group at the 2 position.

5,5-Dimethyl-1,3-cyclohexanedione (Dimedone): A well-known reagent with two methyl groups at the 5 position.

Uniqueness: 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- is unique due to the presence of four methyl groups, which confer specific chemical and physical properties. These methyl groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs .

Propriétés

IUPAC Name |

2,2,5,5-tetramethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-9(2)5-7(11)10(3,4)8(12)6-9/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYOPLPHLGBSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061031 | |

| Record name | 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-50-1 | |

| Record name | 2,2,5,5-Tetramethyl-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methone, dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methone, dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexanedione, 2,2,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is a key chemical transformation involving 2,2,5,5-Tetramethyl-1,3-cyclohexanedione as a product?

A1: Research highlights the production of 2,2,5,5-Tetramethyl-1,3-cyclohexanedione through the isomerization of 5-hydroxy-3,3,6-trimethyl-5-heptenoic acid δ-lactone. This reaction is specifically induced by organoaluminum reagents. [, ] You can find more details about this transformation in the following papers:

Q2: Has the photochemical behavior of 2,2,5,5-Tetramethyl-1,3-cyclohexanedione been investigated?

A2: Yes, studies have explored the photo-isomerization of 2,2,5,5-Tetramethyl-1,3-cyclohexanedione. [] While the provided abstract doesn't detail the specific products or mechanisms, this research suggests the molecule undergoes structural changes upon light exposure. For further insights into this photo-isomerization, refer to:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

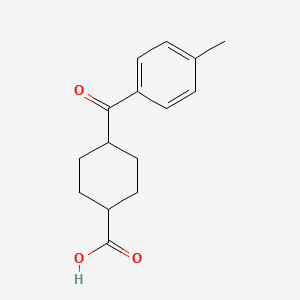

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)

![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)

![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)

![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345395.png)

![cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345397.png)

![cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345400.png)

![cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345401.png)

![cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345402.png)

![cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345403.png)